molecular formula C10H7BrFN3 B15128762 6-(5-Bromo-2-fluorophenyl)pyrimidin-4-amine

6-(5-Bromo-2-fluorophenyl)pyrimidin-4-amine

Cat. No.: B15128762
M. Wt: 268.08 g/mol
InChI Key: NDAOTDDBMDUSMB-UHFFFAOYSA-N
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Description

6-(5-Bromo-2-fluorophenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 2-position on the phenyl ring, which is attached to the pyrimidine ring at the 6-position. The compound has a molecular formula of C10H7BrFN3 and a molecular weight of 268.08 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Bromo-2-fluorophenyl)pyrimidin-4-amine typically involves the condensation of a three-carbon compound with an amidine structure. One common method is the [3+3] cycloaddition reaction, where a three-carbon compound reacts with an amidine in the presence of a catalyst such as sodium hydroxide or ethoxide . Another approach involves the activation of 2-Bromo-4-fluoro-6-nitrotoluene under Miyaura borylation reaction conditions, followed by further functionalization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

6-(5-Bromo-2-fluorophenyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

6-(5-Bromo-2-fluorophenyl)pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(5-Bromo-2-fluorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can modulate various biological activities, such as enzyme inhibition and receptor binding. For example, pyrimidine derivatives are known to inhibit DNA topoisomerase II, which is crucial for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-Bromo-2-fluorophenyl)pyrimidin-4-amine is unique due to its specific substitution pattern on the phenyl ring and its pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H7BrFN3

Molecular Weight

268.08 g/mol

IUPAC Name

6-(5-bromo-2-fluorophenyl)pyrimidin-4-amine

InChI

InChI=1S/C10H7BrFN3/c11-6-1-2-8(12)7(3-6)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15)

InChI Key

NDAOTDDBMDUSMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CC(=NC=N2)N)F

Origin of Product

United States

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